molecular formula C23H21F3N2O3S B2871491 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 222716-45-2

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2871491
CAS No.: 222716-45-2
M. Wt: 462.49
InChI Key: DBOIADXAJOEOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromen-4-one (coumarin) family, characterized by a benzopyrone core. Its structure features:

  • 1,3-Benzothiazole at position 3, contributing to π-π stacking and hydrophobic interactions.
  • Trifluoromethyl at position 2, enhancing electron-withdrawing properties and metabolic stability.
  • 7-Hydroxy and 6-propyl groups, influencing solubility and steric effects.

Chromen-4-one derivatives are studied for diverse biological activities, including kinase inhibition and antimicrobial effects. The unique substituents in this compound suggest tailored electronic and steric properties compared to simpler analogs .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3S/c1-4-7-12-10-13-19(30)17(22-27-15-8-5-6-9-16(15)32-22)21(23(24,25)26)31-20(13)14(18(12)29)11-28(2)3/h5-6,8-10,29H,4,7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOIADXAJOEOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Construction of the chromen-4-one core: This involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, in the presence of a base.

    Introduction of functional groups: The dimethylamino, hydroxy, propyl, and trifluoromethyl groups are introduced through various substitution and addition reactions, using reagents such as dimethylamine, propyl bromide, and trifluoromethyl iodide.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale synthesis.

Chemical Reactions Analysis

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.

    Addition: The trifluoromethyl group can participate in addition reactions with nucleophiles, resulting in the formation of new compounds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Analogues in the Chromen-4-One Family

Compound 19 : 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one
  • Key Differences: Substituents: Thieno-pyrimidinone and thiazolo-pyrimidine moieties replace the benzothiazole and trifluoromethyl groups. Synthesis: Microwave-assisted or conventional heating in DMF with acetic acid, contrasting with the target compound’s likely multi-step nucleophilic substitution or cyclization routes . Activity: Thioxo and pyrimidine groups may enhance binding to enzymes like topoisomerases, whereas the trifluoromethyl group in the target compound could improve membrane permeability.
Compound 20 : 6-(2,7-Diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one
  • Key Differences: Substituents: Diphenyl and thiazolo-pyrimidine systems vs. the target’s propyl and dimethylaminomethyl groups.
CAS 122222-13-3 : 3-(1,3-Benzodioxol-5-yl)-6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • Key Differences :
    • Core Structure : Triazolo-thiadiazole instead of chromen-4-one.
    • Bioactivity : Benzodioxol and benzyl groups may target neurological receptors, whereas the target compound’s benzothiazole could favor kinase inhibition .
Computational Analysis
  • Density Functional Theory (DFT) : Applied to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity. The trifluoromethyl group in the target compound likely lowers LUMO energy, enhancing electrophilicity .
  • The dimethylaminomethyl group may create localized positive charges, favoring DNA or protein binding .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one is a novel benzothiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, case studies, and relevant research findings.

IUPAC Name

This compound

Molecular Formula

C23H21F3N2O3S

Key Properties

  • Molecular Weight : 442.49 g/mol
  • Solubility : Soluble in organic solvents, limited solubility in water.

The compound exhibits its biological effects primarily through the inhibition of topoisomerase I , an enzyme critical for DNA replication and transcription. By interfering with this enzyme, the compound disrupts the normal cellular processes leading to apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that this compound shows significant anti-proliferative activity against various human cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0
HepG28.5

These results indicate that the compound is particularly effective against HepG2 cells, suggesting a potential application in liver cancer treatment.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values against selected bacteria are as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis16

These findings point to its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

  • Topoisomerase Inhibition : A study demonstrated that the compound inhibits topoisomerase I with an IC50 of 25 µM, which is comparable to known inhibitors such as camptothecin. This inhibition leads to increased DNA damage and subsequent cell death.
  • In Vivo Studies : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. Tumor sizes were reduced by approximately 60% compared to control groups after four weeks of treatment .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzothiazole moiety enhance biological activity. For instance, the introduction of trifluoromethyl groups significantly increases potency against both cancer and bacterial cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.